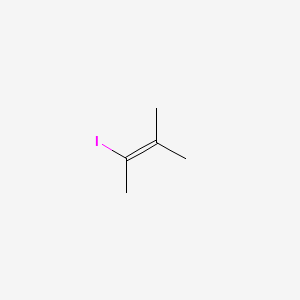

2-Butene, 2-iodo-3-methyl-

Description

Contextualization within Halogenated Unsaturated Hydrocarbons

2-Butene, 2-iodo-3-methyl- is classified as a halogenated unsaturated hydrocarbon. This category includes organic compounds that contain at least one carbon-carbon double or triple bond and one or more halogen atoms. testbook.com The presence of both the alkene functional group and the iodine atom imparts a dual reactivity to the molecule. Halogenated hydrocarbons are known for their chemical activity, which is influenced by the nature of the halogen atom; iodinated compounds are generally the most reactive among the halogens. pcc.eu The double bond in unsaturated hydrocarbons makes them more reactive than their saturated counterparts, the alkanes. testbook.comgithub.io

The key structural and identificational data for 2-Butene, 2-iodo-3-methyl- are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-iodo-3-methylbut-2-ene |

| CAS Number | 66702-99-6 |

| Molecular Formula | C₅H₉I |

| Molecular Weight | 196.03 g/mol |

| SMILES | CC(=C(C)I)C |

| InChIKey | LZJDPXGFTKZILT-UHFFFAOYSA-N |

Significance of Vinylic Iodides in Organic Synthesis and Chemical Research

The functional group present in 2-Butene, 2-iodo-3-methyl- is a vinylic iodide, which is an alkene with an iodine atom attached to one of the carbons of the double bond. Vinylic iodides are highly valuable intermediates in organic synthesis. wikipedia.org They are frequently employed in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, such as the Stille, Heck, Sonogashira, and Suzuki reactions. wikipedia.org The relatively weak carbon-iodine bond facilitates these reactions under milder conditions compared to other vinyl halides.

Beyond cross-coupling reactions, vinylic iodides can be converted into other useful functional groups. For instance, they can undergo elimination reactions with strong bases to yield alkynes or be transformed into vinyl Grignard reagents, although the latter can be limited by reaction conditions. wikipedia.org The synthesis of vinylic iodides with specific stereochemistry is crucial for the stereoselective synthesis of complex molecules like natural products and pharmaceuticals. wikipedia.org

Historical Development of Research on Iodinated Alkenes

The study of iodine-containing organic compounds dates back to the 19th century, following the discovery of iodine as an element in 1813. doi.org A significant advancement in the chemistry of iodinated alkenes came with the development of iodolactonization, a reaction first reported by M. J. Bougalt in 1904. wikipedia.org This reaction, which forms a lactone by adding an oxygen and an iodine atom across a double bond, became a highly effective method for synthesizing lactones under mild conditions. wikipedia.org

In the 20th century, the discovery of the oxidizing properties of hypervalent iodine reagents further expanded the utility of iodine in organic synthesis. doi.org More recently, the development of iodine-mediated reactions for the functionalization of alkenes has gained significant traction due to the low toxicity, low cost, and ease of handling of molecular iodine. mdpi.com Research has also focused on developing efficient and stereoselective methods for the synthesis of vinylic iodides, such as the copper(I)-catalyzed halide-exchange reaction of vinyl bromides. organic-chemistry.orgthieme-connect.com

Scope and Objectives of the Academic Research Outline

The primary objective of this research outline is to provide a comprehensive and scientifically rigorous analysis of the chemical compound 2-Butene, 2-iodo-3-methyl-. The scope is intentionally focused on the fundamental chemical aspects of the molecule, excluding any pharmacological or toxicological data.

The specific aims are:

To accurately classify and describe 2-Butene, 2-iodo-3-methyl- within the context of halogenated unsaturated hydrocarbons.

To detail the synthetic utility and significance of its vinylic iodide functional group in organic chemistry.

To provide a historical perspective on the research and development of iodinated alkenes.

To present detailed research findings and data in a clear and organized manner, including the use of interactive data tables.

This structured approach ensures a thorough and focused examination of 2-Butene, 2-iodo-3-methyl-, contributing to a deeper understanding of its chemical properties and applications in research.

Structure

3D Structure

Properties

CAS No. |

66702-99-6 |

|---|---|

Molecular Formula |

C5H9I |

Molecular Weight |

196.03 g/mol |

IUPAC Name |

2-iodo-3-methylbut-2-ene |

InChI |

InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3 |

InChI Key |

LZJDPXGFTKZILT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)I)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butene, 2 Iodo 3 Methyl

Halogen Exchange Strategies for Vinylic Iodides

A more successful and widely employed strategy for the synthesis of vinylic iodides is through halogen exchange, a type of Finkelstein reaction. This approach involves the conversion of a more readily available vinylic halide, such as a vinylic bromide, into the corresponding vinylic iodide.

The synthesis of 2-iodo-3-methyl-2-butene can be effectively achieved starting from its brominated analog, 2-bromo-3-methyl-2-butene. This transformation is typically catalyzed by a copper(I) salt, which facilitates the nucleophilic substitution of the bromide with an iodide. This method has been demonstrated to be a mild and general route for the preparation of vinylic iodides.

A specific experimental procedure for this conversion has been reported in the supporting information for a study on copper-catalyzed halogen exchange reactions. The reaction involves treating 2-bromo-3-methyl-2-butene with sodium iodide in the presence of a copper(I) iodide catalyst and a diamine ligand.

Reaction Scheme: (CH₃)₂C=C(Br)CH₃ + NaI --(CuI, Ligand)--> (CH₃)₂C=C(I)CH₃ + NaBr

The efficiency of the copper-catalyzed halogen exchange is highly dependent on the optimization of various reaction parameters. Key factors include the choice of catalyst, ligand, solvent, and temperature.

For the synthesis of 2-iodo-3-methyl-2-butene from its bromide precursor, specific conditions have been outlined that lead to a successful conversion. These conditions highlight the importance of each component in the reaction mixture. Research in the broader context of copper-catalyzed halogen exchange has shown that 1,2- and 1,3-diamine ligands significantly accelerate the reaction. rsc.orgaskfilo.com The choice of solvent is also crucial, with polar aprotic or alcohol solvents often being employed. rsc.orgyoutube.comucalgary.ca The reaction is driven to completion by the precipitation of the less soluble sodium bromide from the reaction mixture.

Detailed Reaction Conditions for the Synthesis of 2-Iodo-3-methyl-2-butene:

| Parameter | Value |

| Starting Material | 2-Bromo-3-methyl-2-butene |

| Iodide Source | Sodium Iodide (NaI) |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | N,N'-Dimethylethylenediamine |

| Solvent | n-Butanol |

| Temperature | 120 °C |

| Reaction Time | 24 hours |

This data is based on a specific experimental procedure reported in the scientific literature. youtube.com

Derivatization from Related Butene Scaffolds

A plausible and chemically sound synthetic route to 2-iodo-3-methyl-2-butene involves a multi-step transformation commencing with a readily available butene derivative. One such pathway begins with 3-methyl-1-butene, which can be converted into the target compound through a sequence of established organic reactions. This process involves the initial hydration of the alkene, followed by oxidation to a ketone, and subsequent conversion to the final vinyl iodide product.

The initial step in this synthetic sequence is the hydration of 3-methyl-1-butene. This reaction is typically carried out under acidic conditions and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. However, due to the potential for carbocation rearrangement, which would lead to an undesired product, a more controlled method such as oxymercuration-demercuration is often preferred. This two-step procedure effectively yields the Markovnikov addition of water across the double bond without rearrangement, producing 3-methyl-2-butanol.

The subsequent step involves the oxidation of the secondary alcohol, 3-methyl-2-butanol, to the corresponding ketone, 3-methyl-2-butanone. This transformation can be achieved using a variety of oxidizing agents, with pyridinium chlorochromate (PCC) being a common choice for converting secondary alcohols to ketones without over-oxidation.

The final and key transformation is the conversion of 3-methyl-2-butanone into the target vinyl iodide, 2-iodo-3-methyl-2-butene. A well-established method for achieving this is the Barton hydrazone iodination. This procedure involves the initial formation of a hydrazone from the ketone, which is then treated with iodine in the presence of a base to yield the vinyl iodide.

An alternative approach for the final step is the Shapiro reaction, which also proceeds through a hydrazone intermediate. In this method, the tosylhydrazone of the ketone is treated with a strong base to generate a vinyllithium species, which can then be quenched with an iodine source to afford the desired vinyl iodide.

A detailed breakdown of a potential synthetic pathway is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | 3-Methyl-1-butene | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 3-Methyl-2-butanol | Oxymercuration-Demercuration |

| 2 | 3-Methyl-2-butanol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3-Methyl-2-butanone | Oxidation |

| 3 | 3-Methyl-2-butanone | 1. H₂NNH₂, Et₃N 2. I₂, TMEDA | 2-Iodo-3-methyl-2-butene | Barton Hydrazone Iodination |

This sequence of reactions illustrates a practical derivatization of a simple butene scaffold into the more complex vinyl iodide, 2-iodo-3-methyl-2-butene, by leveraging a series of well-documented and reliable organic transformations.

Reaction Mechanisms and Reactivity Profiles of 2 Butene, 2 Iodo 3 Methyl

Nucleophilic Vinylic Substitution Reactions

Nucleophilic substitution at a vinylic carbon, such as in 2-iodo-3-methyl-2-butene, is notably difficult and generally does not proceed via standard Sₙ1 or Sₙ2 pathways that are common for alkyl halides. glasp.coyoutube.comyoutube.com This reluctance is attributed to a combination of electronic and steric factors. quora.com

Sₙ1' and Sₙ2' Mechanisms in Unsaturated Systems

Direct Sₙ1 and Sₙ2 reactions on vinylic halides are energetically unfavorable.

Sₙ1 Inactivity : The Sₙ1 mechanism requires the formation of a carbocation intermediate. The departure of the iodide ion from 2-iodo-3-methyl-2-butene would generate a vinylic carbocation, where the positive charge resides on an sp² hybridized carbon. youtube.com This type of carbocation is highly unstable compared to its sp³ alkyl counterpart, making its formation a high-energy, disfavored process. glasp.coquora.com

Sₙ2 Inactivity : The Sₙ2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. In a vinylic system like 2-iodo-3-methyl-2-butene, this pathway is hindered for two main reasons. Firstly, the incoming nucleophile is repelled by the high electron density of the π-bond. youtube.comquora.com Secondly, the carbon atom of the double bond and its substituents lie in the same plane, which creates significant steric hindrance to the required backside approach. glasp.coquora.com

While direct substitution is unlikely, related mechanisms such as the Sₙ1' or Sₙ2' (allylic substitution) pathways could be considered in analogous conjugated systems. However, for 2-iodo-3-methyl-2-butene, which is a vinylic halide, these mechanisms are not the primary reaction pathways. Instead, substitution is more practically achieved through transition-metal-catalyzed cross-coupling reactions, which operate via entirely different mechanisms (e.g., oxidative addition, reductive elimination). wikipedia.org

Regioselectivity and Stereochemistry of Vinylic Substitutions

Given the inertness of vinylic halides to standard substitution reactions, predicting regioselectivity and stereochemistry focuses on alternative pathways. In the rare cases where substitution might be forced under harsh conditions or via radical mechanisms, a mixture of products could be expected.

For the more synthetically relevant transition-metal-catalyzed reactions (e.g., Suzuki, Stille, Heck couplings), the stereochemistry of the double bond in the vinylic iodide is often retained in the product. This stereospecificity is a key feature of these powerful synthetic methods. organic-chemistry.org For example, copper-catalyzed halogen exchange reactions on vinylic bromides to yield vinylic iodides are known to proceed stereospecifically. organic-chemistry.org

Electrophilic Addition Reactions Across the Double Bond

The electron-rich double bond in 2-iodo-3-methyl-2-butene is susceptible to attack by electrophiles. These reactions involve the breaking of the π-bond and the formation of two new sigma bonds. The electron-withdrawing iodine atom influences the polarization of the double bond and the stability of reaction intermediates. vulcanchem.com

Markovnikov versus Anti-Markovnikov Addition Pathways

The addition of an unsymmetrical reagent like hydrogen iodide (HI) across the double bond generally follows Markovnikov's rule, which predicts the regioselectivity based on the formation of the most stable carbocation intermediate. uomustansiriyah.edu.iq

In the case of 2-iodo-3-methyl-2-butene, the two carbons of the double bond are C2 (bonded to a methyl and an iodo group) and C3 (bonded to two methyl groups).

Pathway A (Proton adds to C2): Forms a tertiary carbocation at C3. This cation is stabilized by hyperconjugation from the attached methyl groups.

Pathway B (Proton adds to C3): Forms a tertiary carbocation at C2. This cation is destabilized by the strong electron-withdrawing inductive effect of the adjacent iodine atom.

Because the tertiary carbocation at C3 is more stable, Pathway A is favored. The iodide ion (I⁻) then attacks this carbocation, leading to the Markovnikov product .

| Reactant | Reagent | Predicted Major Product | Reaction Type | Governing Principle |

|---|---|---|---|---|

| 2-iodo-3-methyl-2-butene | HI | 2,3-diiodo-2,3-dimethylbutane | Electrophilic Addition | Markovnikov's Rule chegg.com |

| 2-iodo-3-methyl-2-butene | H₂O/H⁺ | 3-iodo-2,3-dimethyl-2-butanol | Electrophilic Addition (Hydration) | Markovnikov's Rule |

While Markovnikov's rule is a strong predictor, anti-Markovnikov addition can sometimes occur, particularly in radical addition reactions or in cases of extreme steric hindrance.

Stereospecificity of Addition Reactions (e.g., Anti-Addition of Iodonium (B1229267) Species)

The addition of halogens, such as iodine monochloride (ICl) or iodine itself (I₂), to alkenes is often stereospecific. The reaction proceeds through a cyclic 'iodonium' ion intermediate. cdnsciencepub.com

The mechanism involves the electrophilic iodine attacking the double bond to form a three-membered ring. This iodonium ion blocks one face of the former double bond. The nucleophile (e.g., Cl⁻ or I⁻) must then attack from the opposite face (backside attack). This sequence dictates an anti-addition , resulting in the two new groups being added to opposite sides of the original double bond plane, leading to a trans-configured product. cdnsciencepub.com For the planar 2-iodo-3-methyl-2-butene, this would result in the two added atoms having an anti-relationship in the resulting alkane.

Elimination Reactions for Double Bond Rearrangement or Formation

Elimination reactions of vinylic halides typically require very strong bases (e.g., sodium amide, NaNH₂) and can lead to the formation of alkynes or allenes. evitachem.com For 2-iodo-3-methyl-2-butene, the specific structure dictates the possible products.

The structure lacks hydrogen atoms on the carbons of the double bond (C2 and C3), so a standard β-elimination to form an alkyne is not possible. However, a proton can be abstracted from one of the adjacent methyl groups (α-elimination followed by rearrangement, or γ-elimination). Under the influence of a strong base, the most likely elimination pathway would involve the removal of a proton from a methyl group and the iodine atom, leading to the formation of an allene.

Reaction: 2-iodo-3-methyl-2-butene + Strong Base → 3-methyl-1,2-butadiene (an allene)

This reaction pathway results in a rearrangement of the double bonds. The formation of a conjugated diene, as has been suggested for some isomers, is mechanistically unlikely from 2-iodo-3-methyl-2-butene. vulcanchem.com Instead, elimination reactions favor the formation of the more stable alkene product, often governed by Zaitsev's rule in simpler systems. brainly.comnumberanalytics.comlibretexts.org

Stereochemical Investigations of 2 Butene, 2 Iodo 3 Methyl

Geometric Isomerism (E/Z Configuration) of the Double Bond

A critical analysis of the structure of 2-iodo-3-methyl-2-butene reveals that it does not exhibit geometric isomerism. For an alkene to have E/Z (or cis/trans) isomers, each carbon atom involved in the double bond must be bonded to two different groups. uop.edu.pklibretexts.org In the case of 2-iodo-3-methyl-2-butene, the structure is CH₃-C(I)=C(CH₃)-CH₃.

If we examine the substituents on the double-bonded carbons:

Carbon-2 (C2) is attached to an iodine atom and a methyl group. These are different, satisfying the condition for this carbon.

Carbon-3 (C3) is attached to two methyl groups. Since these two groups are identical, the condition for geometric isomerism is not met. quora.com

Therefore, only one geometric form of 2-iodo-3-methyl-2-butene exists, and the E/Z notation is not applicable.

The Cahn-Ingold-Prelog (CIP) rules are a system used to assign priority to the groups attached to a stereocenter or a double bond, which is necessary for assigning E/Z or R/S configurations. wikipedia.orgaklectures.com The priority is determined by the atomic number of the atoms directly attached to the carbon ; a higher atomic number gets higher priority. vanderbilt.edulibretexts.org If there is a tie, one moves to the next atoms along the chain until a point of difference is found. vanderbilt.edu

For a double bond to be assigned an E or Z configuration, the priorities of the two groups on each carbon of the double bond are compared. If the two higher-priority groups are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). libretexts.orgvanderbilt.edu

Since 2-iodo-3-methyl-2-butene does not have geometric isomers, the application of CIP rules to assign an E/Z configuration to its double bond is unnecessary.

The distribution of E/Z isomers is a crucial consideration in the synthesis of many alkenes. Factors such as the stereochemistry of the starting material, the reaction mechanism (e.g., stereospecific eliminations), and steric hindrance can influence whether the E or Z isomer is the major product. However, because only one geometric isomer of 2-iodo-3-methyl-2-butene can be formed, there is no E/Z isomer distribution to consider in its synthesis.

Conformational Analysis and Steric Effects

Conformational analysis examines the different spatial arrangements of atoms in a molecule that result from rotation around single bonds and the relative energies of these arrangements, known as conformers. libretexts.org For 2-iodo-3-methyl-2-butene, the most significant conformational flexibility comes from rotation around the C(sp²)-C(sp³) single bonds connecting the methyl groups to the double bond.

The stability of different conformers is largely determined by steric strain. The large size of the iodine atom creates significant steric hindrance, influencing the preferred rotational arrangement of the adjacent methyl groups to minimize repulsive interactions. quora.commasterorganicchemistry.com The interactions between the groups on the alkene can be analyzed similarly to those in simpler alkanes like butane, with gauche and eclipsed interactions increasing the energy of a conformation relative to an anti-conformation. libretexts.org

These steric factors not only determine the most stable conformation of the molecule at rest but also play a crucial role in its reactivity. The bulky groups can shield one face of the planar double bond, making it less accessible to attacking reagents and thus influencing the stereochemical outcome of addition reactions. cdnsciencepub.com

Table 1: Key Steric Interactions in Alkane Conformational Analysis

| Interaction Type | Description | Relative Energy Cost |

|---|---|---|

| Anti | The largest groups are 180° apart. | Most stable (lowest energy) |

| Gauche | The largest groups are 60° apart. | Less stable than anti |

| Eclipsed | Groups on adjacent carbons are aligned. | Least stable (highest energy) |

| Totally Eclipsed | The largest groups are aligned (0° apart). | Highest energy conformation |

Spectroscopic Characterization Methodologies for 2 Butene, 2 Iodo 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Butene, 2-iodo-3-methyl- (structure: (CH₃)₂C=C(I)CH₃), both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton NMR (¹H NMR) Analysis of Vinylic and Alkyl Protons

The ¹H NMR spectrum of 2-Butene, 2-iodo-3-methyl- is expected to be relatively simple due to the absence of vinylic protons (protons directly attached to the double-bonded carbons). The structure contains three methyl groups (CH₃) in two distinct electronic environments.

Signal 1: A singlet corresponding to the six protons of the two equivalent methyl groups attached to the C3 carbon. These protons are in an allylic position and would appear in the upfield region of the spectrum.

Signal 2: A singlet corresponding to the three protons of the methyl group attached to the C2 carbon. This methyl group is also in an allylic position but is attached to the same carbon as the electronegative iodine atom, which would likely cause a downfield shift compared to the other two methyl groups.

Protons on sp³ hybridized carbons in alkanes typically resonate in the 1-2 ppm range. chemistrysteps.com In alkenes, allylic protons are slightly deshielded and appear between 1.6 and 2.1 ppm. For a similar compound, 2-methyl-2-butene, the methyl protons show signals at approximately 1.60, 1.68, and 1.71 ppm. chemicalbook.com Given the deshielding effect of the iodine atom, the signal for the C2-methyl group in 2-iodo-3-methyl-2-butene would be expected at a slightly higher chemical shift than the signal for the two C3-methyl groups. No spin-spin splitting occurs because there are no protons on adjacent carbons. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Butene, 2-iodo-3-methyl-

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂C= | ~1.7 - 1.9 | Singlet | 6H |

| =C(I)CH₃ | ~2.0 - 2.2 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 2-Butene, 2-iodo-3-methyl-, four distinct signals are expected, corresponding to the five carbon atoms which are in four unique chemical environments.

C1 (and equivalent methyl): The two equivalent methyl carbons attached to C3. These would appear in the typical alkyl region.

C4 (methyl on C2): The methyl carbon attached to C2. Its chemical shift will be influenced by the adjacent iodine atom.

C2 (alkene carbon): The sp² hybridized carbon bonded to the iodine atom. The direct attachment of the highly electronegative iodine atom will cause this signal to appear at a relatively upfield position for an sp² carbon, typically in the 70-110 ppm range.

C3 (alkene carbon): The other sp² hybridized carbon, bonded to two methyl groups. This signal is expected to be in the typical alkene region of 115-140 ppm. libretexts.orglibretexts.org

In a related compound, 2-iodo-2-methylpropane, the carbon bonded to the iodine atom appears at 40.4 ppm, while the methyl carbons are at 43.4 ppm. docbrown.info For 2-Butene, 2-iodo-3-methyl-, the sp² hybridization of the carbon attached to the iodine will shift its signal further downfield compared to its saturated analogue.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butene, 2-iodo-3-methyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ groups on C3 | 20 - 30 |

| C H₃ group on C2 | 25 - 35 |

| C 2 (sp² carbon bonded to I) | 90 - 110 |

| C 3 (sp² carbon) | 120 - 140 |

Advanced NMR Techniques (e.g., COSY, HSQC)

While ¹H and ¹³C NMR spectra provide fundamental structural data, two-dimensional (2D) NMR techniques can offer more detailed connectivity information.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent atoms). In the case of 2-Butene, 2-iodo-3-methyl-, since there are no protons on adjacent carbons, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum of 2-Butene, 2-iodo-3-methyl- would show two cross-peaks: one connecting the proton signal of the two equivalent methyl groups to their corresponding carbon signal, and a second cross-peak connecting the proton signal of the single methyl group to its carbon signal. This would definitively assign the proton signals to their respective carbon environments. escholarship.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to bond vibrations. uzh.ch

The key expected absorptions in the IR spectrum of 2-Butene, 2-iodo-3-methyl- are:

C-H Stretching: Absorptions for sp³ C-H bonds in the methyl groups are expected in the range of 2850-2960 cm⁻¹. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bond in an alkene typically appears in the 1620-1680 cm⁻¹ region. uzh.chspectroscopyonline.com For a tetrasubstituted alkene like 2-Butene, 2-iodo-3-methyl-, this peak may be weak or absent due to the symmetry of the bond.

C-H Bending: Bending vibrations for the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

C-I Stretching: The absorption for the carbon-iodine bond stretch is found in the far-infrared region, typically between 500-600 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. uzh.chdocbrown.info

Table 3: Predicted IR Absorption Frequencies for 2-Butene, 2-iodo-3-methyl-

| Bond | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C=C | Stretch | 1620 - 1680 | Weak to Medium |

| C-H (CH₃) | Bend | ~1450 and ~1375 | Medium |

| C-I | Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. docbrown.info

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. uni-saarland.de The molecular formula of 2-Butene, 2-iodo-3-methyl- is C₅H₉I, with a molecular weight of approximately 196.03 g/mol . vulcanchem.com

Molecular Ion Peak ([M]⁺): A peak corresponding to the intact molecular ion would be expected at m/z = 196.

Isotopic Peaks: Iodine is monoisotopic (¹²⁷I), so a characteristic M+2 peak, which is common for bromine and chlorine-containing compounds, will not be present. docbrown.info A small M+1 peak may be observed due to the natural abundance of ¹³C. docbrown.infosavemyexams.com

Major Fragment Ions: The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. libretexts.org

Loss of Iodine: The C-I bond is relatively weak, so a prominent peak is expected from the loss of an iodine radical (I•). This would result in a fragment ion at m/z = 69 ([C₅H₉]⁺). This fragment corresponds to a stable tertiary allylic carbocation, making this a very likely fragmentation pathway.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (CH₃•) would lead to a peak at m/z = 181 ([C₄H₆I]⁺).

Other Fragments: Further fragmentation of the [C₅H₉]⁺ ion could lead to smaller fragments commonly seen in the mass spectra of branched alkanes and alkenes, such as peaks at m/z = 57, 43, and 29. docbrown.infolibretexts.org

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 2-Butene, 2-iodo-3-methyl-

| m/z | Proposed Fragment Ion | Identity |

| 196 | [C₅H₉I]⁺ | Molecular Ion |

| 181 | [C₄H₆I]⁺ | [M - CH₃]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 69 | [C₅H₉]⁺ | [M - I]⁺ (likely base peak) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. uni-saarland.de Unlike standard mass spectrometry, which measures nominal mass-to-charge ratios (m/z), HRMS can measure m/z values to several decimal places. This precision allows for the calculation of an unambiguous elemental formula for the ion. uni-saarland.de

For 2-Butene, 2-iodo-3-methyl-, HRMS is instrumental in confirming its molecular formula, C₅H₉I. The instrument ionizes the molecule, typically forming a molecular ion ([M]⁺•), and measures its exact mass. This experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula.

The theoretical exact mass of 2-Butene, 2-iodo-3-methyl- (C₅H₉I) is 195.97500 u. chemsrc.com An HRMS analysis would be expected to yield a value extremely close to this, thereby verifying the compound's elemental makeup. For instance, similar analyses on other complex iodinated organic compounds have shown agreement between calculated and found masses to within 0.001 u. wiley-vch.de

In addition to the molecular ion, HRMS can also analyze the fragments of the molecule that form within the spectrometer. The fragmentation pattern provides further structural evidence. Due to the relative weakness of the carbon-iodine bond, a common fragmentation pathway for iodoalkanes is the cleavage of this bond. docbrown.info This would result in two key fragments for 2-Butene, 2-iodo-3-methyl-: the iodine cation [I]⁺ and the organic cation [C₅H₉]⁺.

The following table summarizes the expected high-resolution mass spectrometry data for the compound.

| Ion Formula | Species | Calculated Mass (u) | Role in Analysis |

| [C₅H₉I]⁺• | Molecular Ion | 195.97500 | Confirms the elemental formula of the parent molecule. chemsrc.com |

| [C₅H₉]⁺ | Fragment Ion | 69.07043 | Results from the loss of an iodine radical, confirming the alkyl backbone. |

| [I]⁺ | Fragment Ion | 126.90447 | Confirms the presence of iodine in the molecule. docbrown.info |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light—most often conjugated π-systems. libretexts.org

The primary chromophore in 2-Butene, 2-iodo-3-methyl- is the carbon-carbon double bond (C=C). This double bond allows for a π → π* electronic transition, where an electron from a π bonding orbital is excited to a π* antibonding orbital. For simple, non-conjugated alkenes, the maximum absorbance (λmax) for this transition typically occurs at wavelengths below 200 nm. libretexts.org

Therefore, 2-Butene, 2-iodo-3-methyl- is expected to exhibit a π → π* transition with a λmax shifted into the near UV region (200-400 nm) due to the electronic effects of its substituents.

| Chromophore | Expected Transition | Predicted λmax Region | Notes |

| C=C (alkene) | π → π | 200-250 nm | The λmax for isolated alkenes is typically <200 nm, but substitution by alkyl groups and iodine causes a bathochromic shift. libretexts.org |

| C-I (iodoalkane) | n → σ | ~260 nm | This transition is often observed in iodoalkanes but may be masked by stronger absorptions. |

Computational Chemistry Studies on 2 Butene, 2 Iodo 3 Methyl

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and physical properties. For 2-Butene, 2-iodo-3-methyl-, such calculations would provide invaluable insights.

Molecular Orbital Analysis and Reactivity Prediction

A molecular orbital (MO) analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be central to predicting the reactivity of 2-Butene, 2-iodo-3-methyl-. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap typically suggests higher reactivity. Furthermore, mapping the electrostatic potential on the molecule's surface would identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. However, specific MO diagrams and reactivity descriptors derived from computational studies for this compound are not available in the current body of scientific literature.

Stability and Thermochemical Properties

Computational methods are widely used to predict the stability and thermochemical properties of molecules. Calculations of properties such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity provide a thermodynamic profile of the compound. While some physical properties for the related saturated compound, 2-iodo-3-methylbutane, have been calculated, specific computationally derived thermochemical data for 2-Butene, 2-iodo-3-methyl- are absent from the literature.

Table 1: Hypothetical Thermochemical Data for 2-Butene, 2-iodo-3-methyl-

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (gas) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (gas) | Data not available | kJ/mol |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Characterization for Reaction Pathways

Identifying and characterizing transition states are crucial for understanding the kinetics and mechanism of a reaction. For 2-Butene, 2-iodo-3-methyl-, this would involve locating the saddle points on the potential energy surface for various reactions, such as nucleophilic substitution or elimination. The geometry and vibrational frequencies of these transition states would need to be calculated to confirm their nature and to compute reaction rates. Unfortunately, no published studies have undertaken this for the title compound.

Energy Profiles of Substitution and Addition Reactions

The construction of reaction energy profiles, which plot the energy of a system as it progresses from reactants to products through transition states, is a cornerstone of computational reaction modeling. For 2-Butene, 2-iodo-3-methyl-, these profiles would elucidate the energetic feasibility of different reaction pathways, such as SN1, SN2, E1, or E2 reactions, and the addition of electrophiles to the double bond. The lack of computational data prevents the presentation of such profiles.

Spectroscopic Property Prediction and Validation

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds.

The prediction of spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns through computational methods would be instrumental in the structural confirmation of 2-Butene, 2-iodo-3-methyl-. These predicted spectra could then be compared with experimental data for validation. While mass spectrometry data is available for the related compound 2-iodo-3-methylbutane, computationally predicted and validated spectroscopic data for 2-Butene, 2-iodo-3-methyl- are not documented in the scientific literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Butene, 2-iodo-3-methyl- |

Conformational Landscape Exploration via Molecular Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-evolution of molecular systems, providing detailed insights into the conformational landscape of flexible molecules such as 2-Butene, 2-iodo-3-methyl-. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformations and the transitions between them, offering a dynamic picture of the molecule's behavior at the atomic level.

A typical MD simulation protocol for a molecule like 2-Butene, 2-iodo-3-methyl- would involve an initial energy minimization of the structure, followed by a gradual heating phase to reach the desired simulation temperature. The system is then allowed to equilibrate, ensuring that it has reached a stable thermodynamic state. Finally, a production run is performed, during which the atomic coordinates and velocities are saved at regular intervals for subsequent analysis.

The analysis of the MD trajectory can reveal the most populated conformational states, which correspond to low-energy regions on the potential energy surface. By monitoring the dihedral angles over the course of the simulation, it is possible to identify the preferred rotamers and the energy barriers separating them.

Hypothetical Research Findings:

In a hypothetical molecular dynamics study of 2-Butene, 2-iodo-3-methyl-, a simulation run for 100 nanoseconds in a non-polar solvent at room temperature could reveal the following key findings regarding its conformational preferences. The primary focus of the analysis would be the dihedral angle (φ) defined by the atoms C1-C2-C3-C4, which describes the rotation around the central double bond's adjacent single bond.

The simulation data would likely indicate the presence of several stable or meta-stable conformations. Due to steric hindrance between the bulky iodine atom and the isopropyl group, it is expected that conformations where these groups are anti-periplanar would be energetically favored. Conversely, syn-periplanar arrangements would likely be high-energy states and thus less frequently observed.

The distribution of the C1-C2-C3-C4 dihedral angle would likely show distinct peaks corresponding to the most stable conformations. For instance, major populations might be centered around dihedral angles of approximately -150° and 60°, representing staggered conformations that minimize steric clash. The relative populations of these conformers can be used to estimate their free energy differences.

Furthermore, the simulation could provide insights into the dynamics of conformational transitions. By analyzing the time evolution of the dihedral angle, one could determine the rate of transitions between different conformational states, providing a measure of the flexibility of the molecule.

Below is a hypothetical data table summarizing the potential findings from such a molecular dynamics simulation.

Table 1: Hypothetical Conformational Analysis of 2-Butene, 2-iodo-3-methyl- from a 100 ns Molecular Dynamics Simulation

| Conformational State | Dihedral Angle Range (C1-C2-C3-C4) | Population (%) | Relative Free Energy (kcal/mol) | Description |

| Anti-periplanar | -150° to -180° | 45 | 0.00 | Most stable conformer with the bulky iodo and isopropyl groups positioned opposite to each other, minimizing steric hindrance. |

| Gauche I | 50° to 80° | 35 | 0.25 | A meta-stable conformer where the substituents are staggered, but with some steric interaction. |

| Gauche II | -80° to -50° | 15 | 0.85 | Another less populated staggered conformation. |

| Eclipsed (Syn-periplanar) | -10° to 10° | 5 | 2.50 | A high-energy, transient state where the iodo and isopropyl groups are in close proximity, leading to significant steric repulsion. |

Applications of 2 Butene, 2 Iodo 3 Methyl in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Building Block

Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond, which can participate in a variety of coupling reactions.

Theoretically, the iodine atom in 2-Butene, 2-iodo-3-methyl- could be substituted in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in organic synthesis for the creation of new carbon-carbon bonds, allowing for the construction of more complex molecular frameworks from simpler precursors.

Table 1: Potential Cross-Coupling Reactions Involving 2-Butene, 2-iodo-3-methyl-

| Coupling Reaction | Reactant | Catalyst | Resulting Bond |

| Suzuki Coupling | Organoboron compound | Palladium(0) complex | C-C (sp2-sp2 or sp2-sp3) |

| Stille Coupling | Organotin compound | Palladium(0) complex | C-C (sp2-sp2) |

| Sonogashira Coupling | Terminal alkyne | Palladium(0) complex and a copper(I) co-catalyst | C-C (sp2-sp) |

The substituted butene backbone of 2-Butene, 2-iodo-3-methyl- could serve as a foundational element in the synthesis of more elaborate molecules. The iodine atom provides a reactive handle for introducing a wide range of functional groups or for connecting to other molecular fragments, thereby building complexity in a controlled manner.

Potential in Medicinal Chemistry and Agrochemical Research

Halogenated organic compounds are of significant interest in the development of new pharmaceuticals and agrochemicals due to the unique properties that halogens can impart to a molecule, such as increased lipophilicity and metabolic stability.

The introduction of the 2-iodo-3-methyl-2-butenyl moiety into a parent molecule could lead to the generation of novel derivatives with potentially enhanced biological activity. The specific steric and electronic properties of this group could influence how the molecule interacts with biological targets.

In a drug discovery program, synthesizing a series of analogues containing the 2-iodo-3-methyl-2-butenyl group would allow for the systematic exploration of structure-activity relationships (SAR). By modifying this part of the molecule, researchers could gain insights into the key interactions responsible for its biological effect, guiding the design of more potent and selective compounds.

Contributions to Materials Science

The reactivity of the carbon-iodine bond also suggests potential applications in materials science, particularly in the synthesis of novel polymers and functional materials. For instance, 2-Butene, 2-iodo-3-methyl- could potentially be used as a monomer or a co-monomer in polymerization reactions, or as a precursor for creating materials with specific electronic or optical properties. However, there is no specific research to substantiate this for this particular compound.

Monomeric Units for Polymer Synthesis

The vinyl iodide functionality of 2-Butene, 2-iodo-3-methyl- suggests its potential as a monomeric unit in the synthesis of specialized polymers. Vinyl iodides are known to participate in various polymerization reactions, and the resulting polymers bearing iodine atoms can be further modified, opening avenues for materials with tailored properties.

Controlled radical polymerization (CRP) techniques are particularly relevant. In processes like iodine transfer polymerization (ITP), alkyl iodides can act as chain transfer agents to regulate the polymerization of vinyl monomers, leading to polymers with controlled molecular weights and narrow distributions. While vinyl iodide itself does not readily polymerize due to the weak C-I bond, its derivatives can be incorporated into polymer chains.

The iodine atom in a polymer derived from 2-Butene, 2-iodo-3-methyl- would serve as a versatile chemical handle for post-polymerization functionalization. This allows for the introduction of a wide range of functional groups through reactions like cross-coupling, substitution, or elimination, thereby tuning the polymer's physical and chemical properties. For instance, polymers containing vinyl iodide groups have been shown to be amenable to modification via metal-catalyzed cross-coupling reactions. researchgate.net

The steric hindrance around the double bond in 2-Butene, 2-iodo-3-methyl-, due to the presence of the methyl groups, would likely influence its reactivity in polymerization. This could potentially lead to polymers with unique microstructures and properties. Research on the polymerization of sterically hindered alkenes is an active area of investigation.

Below is a table summarizing research on the polymerization involving vinyl iodides, which can serve as a model for the potential behavior of 2-Butene, 2-iodo-3-methyl-.

| Monomer/Initiator System | Polymerization Method | Resulting Polymer Characteristics | Research Focus |

| Vinyl Ether with HI/I₂ Initiating System | Living Cationic Polymerization | Controlled molecular weight and narrow molecular weight distribution. | Demonstrates the ability of iodine-based systems to control polymerization. |

| Alkyl Iodides with Organic Catalysts | Organocatalyzed Living Radical Polymerization | Formation of vinyl iodide chain-end polymers. | Highlights the use of alkyl iodides as precursors for functionalized polymers. rsc.org |

| Diynes and Diiodoperfluoroalkanes | Iodo-yne Polymerization | Semifluorinated polymers with vinyl iodide groups along the chain. | Shows a method for incorporating vinyl iodide functionality into the polymer backbone. researchgate.net |

Components in Functional Materials

Halogenated organic compounds are crucial precursors in the synthesis of a wide array of functional materials, including those with specific electronic, optical, or self-assembly properties. The iodine atom in 2-Butene, 2-iodo-3-methyl- makes it a candidate for incorporation into such materials.

The carbon-iodine bond can be leveraged in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build larger, conjugated molecular architectures. wikipedia.org These larger molecules can be designed to have properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern of 2-Butene, 2-iodo-3-methyl- could influence the solubility, packing, and electronic properties of the resulting materials.

Furthermore, iodine-functionalized polymers can be used to create materials with tunable properties. For example, hypervalent iodine compounds have been used for the functionalization of polymers, leading to new materials with diverse applications. rsc.orgfigshare.com 2-Butene, 2-iodo-3-methyl- could serve as a building block for polymers that are subsequently transformed into hypervalent iodine-containing materials, which can act as recyclable catalysts or reagents.

The following table presents examples of functional materials derived from organoiodine compounds, illustrating the potential pathways for utilizing 2-Butene, 2-iodo-3-methyl-.

| Precursor Type | Material Class | Functional Property | Potential Application |

| Aryl Iodides | Conjugated Polymers | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) |

| Iodoalkenes | Functionalized Polymers | Chemical Reactivity for Cross-linking | Advanced Coatings and Resins |

| Di-iodobenzene Derivatives | Hypervalent Iodine Polymers | Oxidizing Agent | Recyclable Catalysts |

Ligand and Catalyst Development

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, where they are used to modulate the activity and selectivity of transition metal catalysts. nih.gov The synthesis of phosphines often involves the reaction of an organohalide with a phosphide source. The iodoalkene functionality in 2-Butene, 2-iodo-3-methyl- makes it a viable precursor for the synthesis of novel phosphine ligands.

The reaction of 2-Butene, 2-iodo-3-methyl- with a phosphide, such as diphenylphosphine lithium (LiPPh₂), could yield a sterically encumbered and electronically distinct vinylphosphine ligand. The methyl groups on the butene backbone would create a specific steric environment around the phosphorus atom, which could in turn influence the outcome of catalytic reactions. For instance, bulky phosphine ligands are known to promote certain cross-coupling reactions and can influence regioselectivity in processes like hydroformylation.

The development of catalysts where the ligand framework is derived from a molecule like 2-Butene, 2-iodo-3-methyl- could lead to new catalytic systems with unique reactivity. The resulting transition metal complexes could find applications in a variety of organic transformations. nih.gov

The table below provides examples of ligand synthesis from organic halides and the application of the resulting complexes in catalysis, which could be analogous to the potential of 2-Butene, 2-iodo-3-methyl-.

| Organic Halide Precursor | Ligand Type | Metal Complex | Catalytic Application |

| 2-Bromopyridine | Pyridylphosphine | Rhodium | Hydroformylation |

| Aryl Halides | Arylphosphine | Palladium | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Chloro-functionalized Indole | Indolyl-NNN-pincer | Palladium | Suzuki Coupling mdpi.com |

Future Research Directions and Emerging Areas

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of vinyl iodides has traditionally relied on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more environmentally benign and sustainable routes to 2-Butene, 2-iodo-3-methyl- and related compounds.

Key areas of focus would include:

Alternative Solvents and Catalysts: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or deep eutectic solvents. Research into heterogeneous catalysts that can be easily recovered and recycled would also be a priority. For instance, aerobic oxidative iodination of phenols using copper(II) nitrate (B79036) in water presents a green method that could be adapted. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This could involve direct C-H functionalization or developing catalytic cycles that avoid stoichiometric waste products.

Biocatalysis: The use of enzymes, such as haloperoxidases, for the selective iodination of alkenes is a rapidly growing field. nih.gov These enzymatic methods operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and harsh reagents. nih.govmdpi.com Exploring enzymes capable of acting on a sterically hindered substrate like 3-methyl-2-butene would be a significant advance.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption compared to conventional heating.

Table 1: Comparison of Potential Synthetic Approaches for 2-Butene, 2-iodo-3-methyl-

| Synthetic Method | Potential Advantages | Research Challenges | Key Principles |

|---|---|---|---|

| Traditional Iodination (e.g., using I2/strong base) | Established methodology | Harsh conditions, potential for waste, low atom economy | Classical electrophilic addition/substitution |

| Aerobic Oxyiodination | Uses O2 as a green oxidant, high atom economy | Requires development of a suitable catalyst for the specific alkene substrate | Catalytic oxidation |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering for sterically hindered substrates | Biocatalysis |

| Photocatalytic Iodination | Uses light as a renewable energy source, mild conditions | Development of efficient photocatalysts, control of side reactions | Photoredox catalysis |

Exploration of Novel Reactivity Modes and Transformation Pathways

Vinyl iodides are exceptionally versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The unique steric environment of 2-Butene, 2-iodo-3-methyl- presents both challenges and opportunities for exploring novel transformations.

Cross-Coupling Reactions: A primary focus would be to investigate its utility in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.org These could include:

Suzuki Coupling: Reaction with boronic acids to form substituted alkenes.

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes, a cornerstone for building complex molecular architectures. wikipedia.org

Stille Coupling: Reaction with organostannanes. The steric hindrance around the double bond may require the development of specialized bulky phosphine (B1218219) ligands to facilitate these transformations.

Transition-Metal-Free Couplings: Recent advances have demonstrated borylative couplings of vinyl iodides that proceed without a transition metal catalyst, offering a more sustainable alternative. nih.gov Exploring such pathways for 2-Butene, 2-iodo-3-methyl- could lead to novel and efficient bond constructions.

Carbene and Benzyne Insertions: The development of flow chemistry techniques has enabled the safe and efficient use of highly reactive intermediates like carbenes and benzynes. acs.org Investigating the reaction of 2-Butene, 2-iodo-3-methyl- with these species could unlock new synthetic routes to complex cyclic and polycyclic structures.

Radical Reactions: The relatively weak C-I bond (bond dissociation energy of ~57.6 kcal/mol) makes vinyl iodides amenable to radical reactions. wikipedia.org Thiophenol-catalyzed radical hydroformylation, which has been shown to be effective for sterically hindered alkenes, could be a promising avenue for introducing aldehyde functionality. nih.gov

Table 2: Potential Novel Transformations of 2-Butene, 2-iodo-3-methyl-

| Reaction Type | Coupling Partner | Potential Product Class | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Tetrasubstituted Stilbenes/Dienes | Formation of C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Terminal Alkyne | Conjugated Enynes | Access to rigid molecular scaffolds |

| Pauson-Khand Type Reaction | Alkyne + CO source | Polysubstituted Cyclopentenones | Rapid construction of five-membered rings acs.org |

| Borylative Coupling | Nucleophiles/Alkenes | Substituted Boronic Esters | Transition-metal-free C-C bond formation nih.gov |

| Radical Hydroformylation | Formyl Precursor | β-Substituted Aldehydes | Functionalization of highly hindered alkenes nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org The application of this technology to the synthesis and subsequent transformations of 2-Butene, 2-iodo-3-methyl- is a key area for future research.

Enhanced Safety: Halogenation reactions can be highly exothermic. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing thermal runaways and enabling safer operation. rsc.org

Precise Control: The ability to precisely control residence time, temperature, and stoichiometry in a flow system allows for the optimization of reactions involving unstable intermediates or competing side reactions. rsc.org This would be particularly beneficial for managing the reactivity of this sterically hindered compound.

Scalability: Scaling up reactions from the lab to production is often more straightforward and predictable in flow systems compared to batch reactors. acs.org

Automated Synthesis: Integrating flow reactors with automated platforms allows for high-throughput experimentation and rapid optimization of reaction conditions. mit.edunih.gov Such systems can autonomously vary parameters and use machine learning algorithms to identify the optimal conditions for the synthesis or transformation of 2-Butene, 2-iodo-3-methyl-. acm.org

Advanced Characterization Techniques for Real-Time Analysis

To fully understand and optimize the synthesis and reactivity of 2-Butene, 2-iodo-3-methyl-, particularly within a flow chemistry framework, advanced in-line and real-time analytical techniques are indispensable.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into a flow reactor. rsc.org This allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

Mass Spectrometry: Real-time mass spectrometry can provide detailed kinetic data and help elucidate reaction mechanisms by identifying transient species. This is crucial for understanding the complex pathways that may be involved in the reactions of a sterically congested molecule.

Chemometrics: The large datasets generated by these real-time techniques can be analyzed using chemometric methods to build kinetic models and predict reaction outcomes under different conditions.

Table 3: Advanced Analytical Techniques for Studying 2-Butene, 2-iodo-3-methyl-

| Technique | Information Provided | Application Area |

|---|---|---|

| In-line FTIR/Raman | Real-time concentration of functional groups, reaction kinetics | Flow chemistry process monitoring and optimization |

| Process NMR | Structural elucidation of intermediates and products, kinetic analysis | Mechanistic studies and reaction profiling |

| Online Mass Spectrometry | Identification of transient species, detailed kinetic information | Elucidation of complex reaction mechanisms |

| Calorimetry | Heat flow of the reaction | Safety assessment and process scale-up |

Theoretical and Computational Advancements for Predictive Modeling

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental design and saving significant time and resources.

Structural and Electronic Properties: High-level ab initio and density functional theory (DFT) calculations can be used to determine the most stable conformation of 2-Butene, 2-iodo-3-methyl-, its electronic structure, and its spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). For iodine-containing compounds, it is often essential to include spin-orbit coupling for accurate predictions. researchgate.net

Reaction Mechanism and Kinetics: Computational modeling can be employed to map out the potential energy surfaces of proposed reaction pathways. nih.gov This allows for the calculation of activation energies and the prediction of reaction kinetics and selectivity. Such studies would be invaluable in understanding how steric hindrance influences the feasibility of the cross-coupling and other novel reactions discussed previously.

Catalyst and Ligand Design: Theoretical calculations can be used to design and screen new catalysts and ligands specifically tailored to overcome the steric challenges posed by 2-Butene, 2-iodo-3-methyl-. By modeling the transition states of catalytic cycles, researchers can rationally design more efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-iodo-3-methyl-2-butene, and how can reaction conditions be optimized?

- Methodology :

- Electrophilic addition : React 3-methyl-2-butene with iodine (I₂) in the presence of a polar solvent (e.g., DCM) and a Lewis acid catalyst (e.g., AlCl₃) to promote iodination at the double bond. Monitor reaction progress via TLC or GC-MS .

- Halogen exchange : Substitute a leaving group (e.g., bromide) in 3-methyl-2-butenyl bromide with iodide using Finkelstein conditions (NaI in acetone). Characterize purity via GC with Kovats retention indices .

Q. How can the structure of 2-iodo-3-methyl-2-butene be confirmed spectroscopically?

- Methodology :

- NMR : Use ¹H NMR to identify vinyl proton splitting patterns (e.g., coupling constants for cis/trans isomerism) and ¹³C NMR to confirm iodine’s electron-withdrawing effects on adjacent carbons. Compare with databases like NIST Chemistry WebBook .

- IR spectroscopy : Analyze C-I stretching vibrations (~500 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .

Q. What are the key thermodynamic properties (e.g., enthalpy of formation) of 2-iodo-3-methyl-2-butene?

- Methodology :

- Estimate using Benson group-additivity methods or computational tools (e.g., Gaussian) for gas-phase thermochemistry. Validate against experimental data from analogous iodinated alkenes .

Advanced Research Questions

Q. How does the iodine substituent influence the regioselectivity of electrophilic additions to 2-iodo-3-methyl-2-butene?

- Methodology :

- Perform kinetic studies using bromine or HCl as electrophiles. Analyze product ratios (Markovnikov vs. anti-Markovnikov) via GC-MS. Compare with DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density distributions .

- Reference ionization energy data (e.g., 8.68–8.85 eV for 2-methyl-2-butene ) to assess iodine’s electron-withdrawing effects.

Q. What computational models predict the stability and reactivity of 2-iodo-3-methyl-2-butene under varying conditions?

- Methodology :

- Use QSPR (Quantitative Structure-Property Relationship) models to correlate molecular descriptors (e.g., polarizability, HOMO-LUMO gap) with experimental stability data. Validate with neural network algorithms .

- Simulate degradation pathways (e.g., dehydrohalogenation) using molecular dynamics software (e.g., GROMACS) .

Q. How can conflicting thermochemical data (e.g., ionization energies) from different experimental methods be resolved?

- Methodology :

- Compare photoionization (PI) and electron impact (EI) mass spectrometry results. Assess systematic errors (e.g., fragmentation in EI vs. soft ionization in PI) and calibrate using reference compounds like 2-methyl-2-butene .

- Apply statistical error analysis (e.g., standard deviation from multiple trials) to reconcile discrepancies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.